molecular formula C13H12O4 B3867489 7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one CAS No. 3361-71-5

7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one

Cat. No. B3867489
CAS RN: 3361-71-5
M. Wt: 232.23 g/mol
InChI Key: YTEBADYGXJZKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-methyl-8-propionyl-2H-chromen-2-one is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .


Synthesis Analysis

The synthesis of 7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one and other coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .


Molecular Structure Analysis

The molecular structure of 7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one can be analyzed using techniques such as 1H NMR and 13C NMR . For instance, the 1H NMR (600 MHz, chloroform-d, 25°C) of 7-Hydroxy-4-methyl-2H-chromen-2-one is δ 7.49 (d, J = 8.64 Hz, 1 H), 6.87 (s, 1 H), 6.82 (d, J = 8.64 Hz, 1 H), 6.15 (s, 1 H), 5.80 (s, 1 H), 2.40 (s, 3 H); and the 13C (151 MHz, chloroform-d, 25°C) is δ 161.18 (s), 159.12 (s), 155.16 (s), 152.76 (s), 126.00 (d), 113.82 (s), 112.78 (d), 111.96 (d), 103 .


Chemical Reactions Analysis

The chemical reactions involving 7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one can be studied using various methods. The Pechmann coumarin synthesis method is commonly used in the synthesis of this compound . The influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions are explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one can be analyzed using techniques such as 1H NMR and 13C NMR . The 1H NMR (600 MHz, chloroform-d, 25°C) of 7-Hydroxy-4-methyl-2H-chromen-2-one is δ 7.49 (d, J = 8.64 Hz, 1 H), 6.87 (s, 1 H), 6.82 (d, J = 8.64 Hz, 1 H), 6.15 (s, 1 H), 5.80 (s, 1 H), 2.40 (s, 3 H); and the 13C (151 MHz, chloroform-d, 25°C) is δ 161.18 (s), 159.12 (s), 155.16 (s), 152.76 (s), 126.00 (d), 113.82 (s), 112.78 (d), 111.96 (d), 103 .

Future Directions

The future directions for the study of 7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one could include further exploration of its synthesis methods, investigation of its biological properties, and application in fluorescent probes, dyes, and optical materials . Additionally, its potential use in clinical medicine or proprietary medicinal research could be explored .

properties

IUPAC Name

7-hydroxy-4-methyl-8-propanoylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-3-9(14)12-10(15)5-4-8-7(2)6-11(16)17-13(8)12/h4-6,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEBADYGXJZKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419898
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one

CAS RN

3361-71-5
Record name 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl-8-(1-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one
Reactant of Route 4
7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one
Reactant of Route 5
7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
7-hydroxy-4-methyl-8-propionyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.